Millepachine
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Overview
Description
Millepachine is a bioactive natural product isolated from the seeds of Millettia pachycarpa. It is a novel chalcone compound known for its potential antitumor activity. This compound has been studied for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Millepachine can be synthesized through various synthetic routes. One common method involves the condensation of appropriate aldehydes and ketones under basic conditions to form the chalcone structure. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the seeds of Millettia pachycarpa. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Millepachine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydrochalcones.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones
Scientific Research Applications
Millepachine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Biology: It is studied for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: this compound has potential as an antitumor agent and is being investigated for its therapeutic applications in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and as a lead compound for drug discovery .
Mechanism of Action
Millepachine exerts its effects by inducing cell cycle arrest at the G2/M phase and causing apoptosis through the mitochondrial apoptotic pathway. It inhibits the activity of cyclin-dependent kinase 1, leading to cell cycle arrest. This compound also induces the generation of reactive oxygen species, which contribute to mitochondrial membrane potential collapse and activation of caspases, ultimately leading to apoptosis .
Comparison with Similar Compounds
Millepachine is unique compared to other chalcone compounds due to its specific structure and potent antitumor activity. Similar compounds include:
Chalcone: A basic structure similar to this compound but with different substituents.
Flavonoids: A broader class of compounds that includes chalcones and other related structures.
Indole-containing hybrids: These compounds are derived from this compound and have shown enhanced antitumor activity .
This compound stands out due to its ability to induce cell cycle arrest and apoptosis through specific molecular pathways, making it a promising candidate for further drug development .
Properties
IUPAC Name |
(E)-1-(5-methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-22(2)14-13-18-20(25-4)12-10-17(21(18)26-22)19(23)11-7-15-5-8-16(24-3)9-6-15/h5-14H,1-4H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUOKKIDYHPTAZ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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